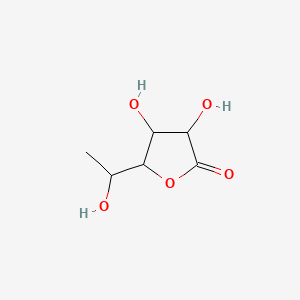

6-Deoxy-L-galactonolactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-5,7-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASLEPDZAKCNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20031-16-7, 24286-28-0 | |

| Record name | NSC51238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-deoxy-L-galactonolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Perspectives in Glycochemical and Biochemical Investigations

The study of aldonolactones, the class of compounds to which 6-Deoxy-L-galactonolactone belongs, has a rich history intertwined with the foundational development of carbohydrate chemistry. Early research focused on the chemical transformations of sugars and their derivatives. For instance, synthetic methodologies developed decades ago, such as the transformation of 6-hydroxyl groups in aldonolactone systems into bromides, laid the groundwork for creating 6-deoxy derivatives. electronicsandbooks.com This specific transformation, when applied to L-galactono-1,4-lactone using hydrogen bromide in acetic acid, provides a route to 6-bromo-6-deoxy-L-galactono-1,4-lactone, a direct precursor that can be hydrogenated to yield this compound. electronicsandbooks.com

In the broader biochemical context, the investigation of lactone-oxidizing enzymes has been crucial. The discovery and characterization of enzymes like L-gulonolactone oxidase in the 1950s and L-galactonolactone oxidase in yeast were pivotal moments in understanding the biosynthesis of ascorbic acid (Vitamin C) and its analogues. nih.govrug.nl While this compound itself was found not to be a substrate for certain L-galactonolactone dehydrogenases, these historical studies on related enzymes provided the essential framework for understanding the metabolic potential and substrate specificity within this family of compounds. nih.gov The development of synthetic carbohydrate chemistry, including de novo approaches that build sugars from non-carbohydrate precursors, represents a paradigm shift from relying on known sugars, allowing for the creation of unnatural variants like 6-deoxy-L-sugars for further investigation. acs.orgdokumen.pub

Strategic Importance As a Glycoconjugate Precursor and Key Metabolic Intermediate

The strategic value of 6-Deoxy-L-galactonolactone in scientific research is primarily linked to its function as both a metabolic intermediate and a synthetic precursor.

As a metabolic intermediate, it is implicated in the biosynthesis of L-fucose (6-deoxy-L-galactose), an essential monosaccharide found in a wide array of biologically important glycoconjugates, including glycoproteins and glycolipids. smolecule.com Furthermore, research has shown that certain enzymes can oxidize a range of lactone substrates to produce various ascorbic acid analogues, with in vitro studies demonstrating the potential formation of 6-deoxy-L-ascorbic acid from its corresponding lactone. scispace.com

As a synthetic precursor, the compound is highly significant. It is a key building block in the chemical synthesis of GDP-L-galactose and its analogues. electronicsandbooks.com Its structure makes it a valuable starting material for creating more complex molecules. For example, it can be converted into 6-bromo-6-deoxy-L-galactonolactone, which is a crucial intermediate in a patented method for producing L-fucose from pectin. google.com Beyond glycobiology, this compound and its derivatives have been explored as monomers for creating novel biodegradable polymers. Researchers have successfully synthesized and copolymerized a per-O-methylated derivative of D-galactono-1,6-lactone (the enantiomer of the L-form) with other lactones like ε-caprolactone to produce new polyesters, highlighting the potential of these sugar-derived lactones in materials science. researchgate.net

Current Research Paradigms and Scientific Significance

L-Ascorbic Acid (Vitamin C) Biosynthesis Pathways Involving Galactonolactones

L-ascorbic acid is an essential metabolite for a vast array of eukaryotic organisms, functioning as a potent antioxidant and an enzyme cofactor. nih.govnih.gov While many animals can synthesize their own Vitamin C, humans and other primates have lost this ability, making dietary intake from plants crucial. nih.gov Plants and other photosynthetic eukaryotes have evolved distinct biosynthetic routes for L-ascorbic acid, many of which converge on the formation and subsequent oxidation of a galactonolactone intermediate. nih.govnih.gov

D-Galacturonic Acid Pathway in Euglena and Stramenopile Algae

In the photosynthetic protist Euglena gracilis and certain stramenopile algae, a pathway for L-ascorbic acid biosynthesis proceeds via D-galacturonic acid. nih.govnih.gov This pathway is analogous in some respects to the animal pathway for Vitamin C synthesis. nih.gov A key enzyme in this route is an aldonolactonase that catalyzes the conversion of L-galactonate to L-galactono-1,4-lactone, the direct precursor to L-ascorbic acid in this organism. researchgate.netbiosynth.com The silencing of the gene for this aldonolactonase in Euglena leads to a cessation of cell growth, which can be rescued by the addition of L-galactono-1,4-lactone, confirming the essentiality of this step. researchgate.net This pathway underscores the diversity of ascorbate (B8700270) synthesis routes in different eukaryotic lineages.

D-Mannose/L-Galactose Pathway and Associated Intermediates

In land plants, the predominant route for L-ascorbic acid biosynthesis is the D-mannose/L-galactose pathway. nih.govexpasy.org This pathway starts from D-mannose-1-phosphate and proceeds through a series of intermediates including GDP-D-mannose, GDP-L-galactose, L-galactose, and finally L-galactono-1,4-lactone. nih.govexpasy.orgresearchgate.net Several key enzymes have been identified in this pathway, including GDP-D-mannose-3,5-epimerase, which interconverts GDP-D-mannose and GDP-L-galactose, and L-galactose dehydrogenase, which oxidizes L-galactose to L-galactono-1,4-lactone. nih.gov The intermediates of this pathway are not solely dedicated to ascorbate synthesis but are also involved in other critical cellular processes such as protein glycosylation and cell wall biosynthesis. uniprot.org

| Pathway Step | Enzyme | Substrate | Product | Organism(s) |

| Epimerization | GDP-D-mannose-3,5-epimerase | GDP-D-mannose | GDP-L-galactose | Plants |

| Oxidation | L-galactose dehydrogenase | L-galactose | L-galactono-1,4-lactone | Plants |

| Lactonization | Aldonolactonase | L-galactonate | L-galactono-1,4-lactone | Euglena |

This table provides a simplified overview of key enzymatic steps in L-ascorbic acid biosynthesis pathways involving galactonolactone intermediates.

Functional Roles of L-Galactonolactone Dehydrogenase (GLDH) in Terminal Conversions

The final step in the plant and Euglena pathways of L-ascorbic acid biosynthesis is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid. nih.govcdnsciencepub.com This crucial conversion is catalyzed by the mitochondrial enzyme L-galactonolactone dehydrogenase (GLDH). cdnsciencepub.comtamu.edu GLDH is a flavoprotein that is associated with Complex I of the mitochondrial electron transport chain. nih.govtamu.edu Unlike the analogous enzyme in animals, L-gulonolactone oxidase (GULO), GLDH uses cytochrome c as its electron acceptor and therefore does not produce hydrogen peroxide as a byproduct. nih.govnih.gov This is a significant advantage for photosynthetic organisms, as it avoids the generation of reactive oxygen species in a cellular environment already prone to oxidative stress from photosynthesis. nih.gov GLDH exhibits high specificity for L-galactono-1,4-lactone. nih.govnih.gov

Evolutionary Trajectories and Interplay with L-Gulonolactone Oxidase (GULO)

The enzymes responsible for the final step of L-ascorbic acid biosynthesis, GLDH and GULO, share sequence similarity and are both members of the vanillyl-alcohol oxidase family of flavoproteins. nih.govnih.gov However, their distribution across eukaryotic lineages suggests a fascinating evolutionary history. It is proposed that GULO is the ancestral enzyme, and that GLDH arose and functionally replaced GULO in photosynthetic eukaryotes following the acquisition of plastids. nih.govnih.govuniprot.org This switch likely conferred a selective advantage by uncoupling ascorbate synthesis from the production of hydrogen peroxide, a significant benefit for organisms with high rates of photosynthesis. nih.govnih.gov Consequently, the GULO gene has been lost on multiple occasions throughout eukaryotic evolution, leading to ascorbate auxotrophy in lineages such as primates and guinea pigs. nih.gov The mutually exclusive presence of either GLDH or GULO in most organisms highlights a key evolutionary divergence in this essential metabolic pathway. uniprot.org

Enzymatic Transformations and Metabolic Fates of this compound and Related Aldonolactones

The metabolism of this compound, also known as L-fucono-1,4-lactone, provides a window into the broader enzymatic capabilities of organisms to process modified sugars. While not a central metabolite in the primary ascorbate pathways, its transformation by certain enzymes reveals important aspects of substrate specificity and metabolic diversification.

Lactonase Activities in Diverse Carbohydrate Acid Metabolism

Lactonases are enzymes that catalyze the hydrolysis of lactones to their corresponding hydroxy acids. This activity is crucial in various metabolic pathways, including the detoxification of xenobiotics and the regulation of signaling molecules. In the context of carbohydrate metabolism, lactonases play a role in the processing of sugar lactones.

Recent research has identified specific lactonases with activity towards this compound (L-fucono-1,4-lactone). A notable example is the enzyme BmulJ_04915 from Burkholderia multivorans, a member of the amidohydrolase superfamily. nih.govnih.gov This enzyme was found to hydrolyze a range of sugar lactones, with its highest activity observed for L-fucono-1,4-lactone. nih.gov It also demonstrates activity on L-galactono-1,4-lactone, D-arabino-1,4-lactone, and L-xylono-1,4-lactone. nih.gov

The formation of this compound can occur through the oxidation of L-fucose (6-deoxy-L-galactose). L-fucose dehydrogenase catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone, which is unstable and rapidly converts non-enzymatically to the more stable L-fucono-1,4-lactone. researchgate.netnih.gov The subsequent hydrolysis of this lactone by a dedicated lactonase, such as BmulJ_04915, completes a key step in the metabolic pathway of L-fucose. nih.gov

The kinetic parameters of the lactonase from Burkholderia multivorans (BmulJ_04915) for various substrates highlight its preference for L-fucono-1,4-lactone.

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| L-fucono-1,4-lactone | 140 | 1.4 | 1.0 x 10⁵ |

| L-galactono-1,4-lactone | 32 | 1.1 | 3.0 x 10⁴ |

| D-arabino-1,4-lactone | - | - | - |

| L-xylono-1,4-lactone | - | - | - |

Data adapted from Hobbs et al. (2013). Kinetic data for D-arabino-1,4-lactone and L-xylono-1,4-lactone were mentioned as having activity but specific values were not provided in the abstract. nih.gov

This enzymatic activity demonstrates a clear metabolic fate for this compound in certain bacteria, integrating it into the broader landscape of carbohydrate acid metabolism. The study of such enzymes and pathways continues to reveal the diverse strategies employed by organisms to utilize a wide array of sugar molecules.

Oxidoreductase-Mediated Conversions and Stereospecificity

The transformation of this compound is intricately linked to the activity of oxidoreductases, a class of enzymes that catalyze the transfer of electrons. These enzymes exhibit a high degree of stereospecificity, meaning they act on specific three-dimensional arrangements of molecules.

L-galactono-1,4-lactone dehydrogenase (GALDH) is a key enzyme in the biosynthesis of vitamin C in plants. scispace.comelifesciences.org While GALDH is highly specific for L-galactono-1,4-lactone, it does not show activity with 6-deoxy-L-galactose (L-fucose). elifesciences.orgnih.gov In contrast, some organisms possess an L-fucose dehydrogenase that can also act on L-galactose. elifesciences.org This highlights the diverse substrate specificities within the oxidoreductase family.

Aldonolactone oxidoreductases, a superfamily of flavoproteins, are central to the final step in the biosynthesis of ascorbic acid and its analogs in various organisms. nih.govnih.gov These enzymes, which include L-gulonolactone oxidase (GULO) in animals and GALDH in plants, catalyze the oxidation of aldonolactones. nih.govnih.govelifesciences.org While GULO can oxidize both L-gulono-1,4-lactone and L-galactono-1,4-lactone, GALDH is highly specific for L-galactono-1,4-lactone. elifesciences.org The stereospecificity of these enzymes is critical for producing the correct form of vitamin C or its analogs. nih.gov

Deoxy-Sugar Catabolism Pathways and Associated Intermediates

The breakdown of deoxy sugars like 6-deoxy-L-galactose involves specialized catabolic pathways that generate key metabolic intermediates.

D-Galactose Catabolism via De Ley-Doudoroff Pathway

The De Ley-Doudoroff pathway is an alternative route for D-galactose catabolism found in some bacteria and archaea. oup.comresearchgate.netnih.govasm.org This oxidative pathway differs from the more common Leloir pathway. nih.govoup.com In this pathway, D-galactose is first oxidized to D-galactono-1,4-lactone, which is then hydrolyzed to D-galactonate. nih.gov Subsequent enzymatic reactions lead to the formation of 2-keto-3-deoxy-D-galactonate (KDG), a key intermediate. nih.govresearchgate.netnih.gov KDG is then phosphorylated and cleaved by an aldolase (B8822740) to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate, which can enter central metabolism. nih.govasm.org

| Enzyme | Reaction |

| Galactose Dehydrogenase | D-Galactose → D-Galactono-1,4-lactone |

| Galactonolactonase | D-Galactono-1,4-lactone → D-Galactonate |

| Galactonate Dehydratase | D-Galactonate → 2-Keto-3-deoxy-D-galactonate |

| KDG Kinase | 2-Keto-3-deoxy-D-galactonate → 2-Keto-3-deoxy-6-phosphogalactonate |

| KDPG Aldolase | 2-Keto-3-deoxy-6-phosphogalactonate → Pyruvate + Glyceraldehyde-3-phosphate |

3,6-Anhydro-L-galactose Catabolism

3,6-Anhydro-L-galactose (AHG) is a major component of agarose (B213101) from red macroalgae. nih.govnih.govrsc.org Its catabolism was once thought to be limited, but recent studies have elucidated a novel pathway in marine bacteria like Vibrio sp. nih.govnih.gov This pathway involves the oxidation of AHG to 3,6-anhydro-L-galactonate, followed by isomerization to 2-keto-3-deoxy-L-galactonate (L-KDG). nih.govnih.gov This discovery was significant as L-KDG was previously believed to be exclusive to fungal pathways. nih.gov

Microbial and Fungal Contributions to Deoxy-L-galactonolactone Metabolism

Microorganisms, including bacteria and fungi, play a crucial role in both the production and degradation of deoxy-sugars and their lactone derivatives.

Bacterial Systems in Production and Degradation

Bacteria have evolved diverse enzymatic machinery to metabolize a wide range of sugars, including deoxy sugars. As mentioned earlier, marine bacteria possess unique pathways for the degradation of 3,6-anhydro-L-galactose, a key component of red algae. nih.govnih.govnih.govrsc.org The enzymes in these pathways, such as AHG dehydrogenase, are crucial for breaking down this abundant marine polysaccharide. nih.govkci.go.kr Furthermore, the De Ley-Doudoroff pathway for D-galactose catabolism is a well-established bacterial metabolic route. nih.govoup.comresearchgate.netasm.org Engineered E. coli has also been shown to catabolize L-KDG, an intermediate in AHG breakdown. nih.gov

Fungal Pathways and Aldonolactone Oxidoreductases

Fungi are known to produce a variety of ascorbate analogues, such as 6-deoxy-L-ascorbate. elifesciences.org They possess a range of oxidoreductases, including aldonolactone oxidoreductases, which are involved in these biosynthetic pathways. nih.govresearchgate.net These fungal enzymes can exhibit different substrate specificities compared to their plant and animal counterparts. nih.gov For instance, some fungal enzymes are involved in the oxidoreductive pathway of D-galactose catabolism, which proceeds through intermediates like galactitol and L-xylo-3-hexulose. nih.govresearchgate.net Fungal aldonolactone oxidoreductases are part of the vanillyl-alcohol oxidase (VAO) family and often contain a covalently bound FAD cofactor. scispace.comnih.gov

| Organism Type | Pathway | Key Enzymes | Key Intermediates |

| Bacteria | De Ley-Doudoroff | Galactose dehydrogenase, Galactonate dehydratase, KDPG aldolase | D-Galactono-1,4-lactone, 2-Keto-3-deoxy-D-galactonate |

| Bacteria (Marine) | 3,6-Anhydro-L-galactose catabolism | AHG dehydrogenase, AHGA cycloisomerase | 3,6-Anhydro-L-galactonate, 2-Keto-3-deoxy-L-galactonate |

| Fungi | Oxidoreductive D-galactose catabolism | Aldose reductase, L-xylo-3-hexulose reductase | Galactitol, L-xylo-3-hexulose |

| Fungi | Ascorbate analogue synthesis | Aldonolactone oxidoreductases | Aldonolactones |

De Novo Synthetic Approaches to this compound and its Stereoisomers

De novo synthesis offers a powerful route to carbohydrates and their derivatives from simple, non-chiral starting materials. dokumen.pub This approach utilizes asymmetric catalysis to establish the absolute stereochemistry of the target molecule, providing flexibility and control. dokumen.pubacs.org

A key strategy in the de novo synthesis of galactono-lactones is the iterative asymmetric dihydroxylation of achiral dienoates. dokumen.pubacs.org This method, notably employing the Sharpless asymmetric dihydroxylation, allows for the controlled installation of multiple stereocenters.

The synthesis can begin from a dienoate, such as ethyl sorbate. acs.org A sequential bis-asymmetric dihydroxylation process can be employed. The first dihydroxylation reaction targets the more electron-rich γ,δ-double bond of the dienoate. acs.org By selecting the appropriate chiral ligand (e.g., AD-mix-α or AD-mix-β), the stereochemistry of the resulting diol can be directed. A second dihydroxylation, often performed with the enantiomeric Sharpless reagent, establishes the remaining stereocenters. dokumen.pub The resulting tetrol, when formed in a polar protic solvent like methanol, can undergo a base-catalyzed lactonization to yield the γ-galactono-lactone. acs.org To produce the L-isomer, the sequence of adding the enantiomeric AD-mix reagents is reversed. dokumen.pubacs.org This approach provides a highly stereoselective, three-step synthesis of γ-galactono-lactones with near-perfect enantiomeric and diastereomeric control. dokumen.pub

Table 1: Illustrative De Novo Synthesis of Galactono-Lactone via Asymmetric Dihydroxylation

| Step | Reactant | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Dienoate (e.g., Ethyl Sorbate) | AD-mix-α | Chiral Diol | First stereoselective dihydroxylation. |

| 2 | Chiral Diol | AD-mix-β | Tetrol | Second stereoselective dihydroxylation. |

This table illustrates a general strategy for synthesizing galactono-lactones. The specific reagents and conditions would be adapted for the this compound target.

Palladium-catalyzed reactions are integral to modern carbohydrate synthesis, particularly for the stereospecific formation of glycosidic bonds. acs.org While often applied to the synthesis of oligosaccharides, the principles are fundamental to de novo strategies for building complex monosaccharide derivatives. dokumen.pub

In this context, a palladium(0)-catalyzed glycosylation reaction can be used to stereoselectively control the anomeric center. acs.org The reaction typically involves a glycosyl donor, such as a pyranone derivative, which reacts with an alcohol in the presence of a palladium catalyst to form a glycosidic linkage. acs.org The stereochemical outcome (α or β) can often be influenced by the choice of ligands for the palladium catalyst. nih.gov This method is valued for its mild conditions and high yields. acs.org When combined with other techniques like asymmetric dihydroxylation, it becomes part of a powerful toolkit for constructing unnatural carbohydrates and deoxy-sugars from the ground up. dokumen.pubacs.org

The formation and final modification of the this compound molecule rely on precisely controlled oxidation and reduction reactions.

Oxidation: The lactone ring itself is a cyclic ester, formed from an aldonic acid (a sugar acid). ontosight.ai The synthesis of the corresponding 6-deoxy-L-galactonic acid can be achieved by the oxidation of a suitable precursor. smolecule.com For instance, a primary alcohol can be oxidized to a carboxylic acid using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant such as sodium hypochlorite (B82951) (bleach). researchgate.net Once the carboxylic acid is formed, it can cyclize, either spontaneously or under acidic conditions, to form the stable lactone ring. Another method involves the direct oxidation of a free sugar with bromine, which converts the aldehyde group into a carboxylic acid that subsequently forms the lactone. rsc.org

Reduction: The "6-deoxy" feature of the target molecule is achieved through a reduction reaction that removes a functional group, typically a halogen, from the C-6 position. A common method is catalytic hydrogenolysis. google.com In this process, a 6-bromo-6-deoxy intermediate is treated with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon). google.com This reaction cleaves the carbon-bromine bond and replaces the bromine atom with a hydrogen atom, a process also known as debromination. google.com This reduction is a crucial final step in many synthetic routes starting from precursor carbohydrates.

Synthesis from Precursor Carbohydrates and Derivatives

Synthesizing this compound from readily available carbohydrates is a more common and often more practical approach than de novo synthesis. This strategy leverages the existing stereochemistry of the starting material.

A notable and efficient pathway to this compound starts from D-galacturonic acid, a component of pectin. google.com This multi-step process involves an inversion of stereochemistry and several functional group manipulations.

The key steps are outlined in the following table based on a patented method:

Table 2: Synthetic Pathway from D-Galacturonic Acid

| Step | Starting Material | Product | Key Transformations & Reagents | Purpose |

|---|---|---|---|---|

| 1 | D-Galacturonic Acid | L-Galactonic acid γ-lactone | Reduction of the C-6 carboxyl group to an aldehyde, followed by reduction of the C-1 aldehyde to an alcohol (in the open-chain form), and subsequent lactonization. This sequence inverts the stereochemical descriptor from D to L. | Prepares the L-configuration precursor. |

| 2 | L-Galactonic acid γ-lactone | 6-Bromo-6-deoxy-L-galactonolactone | Regioselective bromination at the primary C-6 position. A typical reagent is HBr in acetic acid. google.com | Introduces a leaving group at C-6 for subsequent deoxygenation. |

Alternatively, the synthesis can commence directly from L-galactonic acid or its stable γ-lactone form (L-galactono-1,4-lactone), proceeding through the same bromination and reduction steps. researchgate.netgoogle.com

The success of syntheses starting from carbohydrate precursors hinges on regioselectivity—the ability to react one specific functional group, particularly a hydroxyl group, in the presence of others. To achieve the 6-deoxy structure, the primary hydroxyl group at the C-6 position must be selectively modified.

Several strategies are employed:

Protection of Other Hydroxyls: To direct reactions to the C-6 position, the other hydroxyl groups (at C-2, C-3, C-4, and C-5) are often protected. A common method is the formation of acetals, such as isopropylidene groups, by reacting the sugar with acetone (B3395972) in the presence of an acid catalyst. researchgate.netresearchgate.net For example, L-galactonolactone can be converted to a di-O-isopropylidene derivative, leaving only the C-6 hydroxyl group available for reaction. researchgate.net

Activation of the C-6 Hydroxyl Group: The C-6 hydroxyl is a poor leaving group. It must first be converted into a good leaving group, a process known as activation. This is typically done by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or by direct substitution with a halogen.

Nucleophilic Substitution: Once the C-6 position is activated, it can undergo nucleophilic substitution.

Halogenation: A direct and regioselective bromination of the primary C-6 hydroxyl can be achieved using reagents like hydrogen bromide in acetic acid. google.com

Azidation: An alternative to halogenation is the conversion of the C-6 hydroxyl to a tosylate, followed by reaction with sodium azide (B81097) to form a 6-azido-6-deoxy derivative. researchgate.netresearchgate.net The azide group can then be reduced to an amine or hydrogenated off to yield the deoxy compound.

Table 3: Examples of Regioselective Reactions at C-6 of Galactose Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| L-Galactonolactone | 1. Acetonide protection; 2. HBr/AcOH | 6-Bromo-6-deoxy-L-galactonolactone derivative | Protection followed by regioselective bromination. google.comresearchgate.net |

| L-Galactonolactone | 1. Isopropylidenation; 2. Bromination; 3. Azide substitution | 6-Azido-6-deoxy-L-galactono-1,4-lactone derivative | Protection, bromination, and nucleophilic substitution. researchgate.net |

These regioselective strategies are fundamental for efficiently transforming abundant natural sugars into valuable and complex targets like this compound.

An in-depth exploration of the synthetic routes toward this compound, a significant carbohydrate derivative, reveals a landscape rich with both chemical and enzymatic methodologies. This article focuses specifically on the established chemical transformations involving bromination and azide substitution, and the burgeoning field of chemoenzymatic synthesis utilizing specific oxidoreductases.

2 Chemical Synthetic Methodologies for this compound

Chemical synthesis provides robust and scalable methods for the production of this compound and its derivatives. These routes often begin with more abundant parent sugars, such as L-galactono-1,4-lactone, and involve strategic functional group manipulations.

1 Bromination at the C-6 Position

A key step in the chemical synthesis of this compound and its precursors is the selective bromination at the primary C-6 hydroxyl group of a galactonolactone starting material. This transformation replaces the hydroxyl group with a bromine atom, creating a versatile intermediate.

A common and effective method involves treating L-galactono-1,4-lactone with hydrogen bromide (HBr) in glacial acetic acid. google.comelectronicsandbooks.comiupac.org This reaction selectively targets the primary C-6 position for bromo-de-hydroxylation. google.com The process can be conducted at room temperature or with gentle heating. google.com Subsequent treatment with an alcohol, such as methanol, can be used to manage acetyl groups that may have been added to the secondary hydroxyls during the reaction, ultimately yielding the desired 6-bromo-6-deoxy-L-galactonolactone. google.comelectronicsandbooks.com This 6-bromo derivative is a crucial precursor for further modifications, including the introduction of an azido (B1232118) group or direct conversion to the target this compound (L-fuconolactone) via catalytic hydrogenolysis. google.comresearchgate.net

Table 1: Reagents for C-6 Bromination of L-Galactonolactone

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| L-galactono-1,4-lactone | HBr in glacial acetic acid | 2,3,5-Tri-O-acetyl-6-bromo-6-deoxy-l-galactono-1,4-lactone | electronicsandbooks.com |

| L-galactono-1,4-lactone | HBr in glacial acetic acid, then Methanol | 6-Bromo-6-deoxy-l-galactono-1,4-lactone | google.comelectronicsandbooks.com |

2 Azide Substitution for Targeted Amino-Sugar Precursors

The 6-bromo-6-deoxy-L-galactonolactone synthesized via the bromination reaction serves as an excellent substrate for nucleophilic substitution. Introducing an azide (N₃) group at the C-6 position is a strategic move to create precursors for 6-amino sugars, which are valuable building blocks in medicinal chemistry and glycobiology. nih.govnih.gov

The synthesis of 6-azido-6-deoxy-L-galactono-1,4-lactone is achieved by reacting the 6-bromo intermediate with an azide salt, typically sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF). researchgate.netresearchgate.netresearchgate.net This reaction proceeds via an Sₙ2 mechanism, displacing the bromide with the azide nucleophile. frontiersin.org The resulting 6-azido derivative is a stable intermediate that can be readily converted to the corresponding 6-amino compound through reduction of the azide group, for example, by hydrogenation. researchgate.netresearchgate.net This two-step sequence of bromination followed by azide substitution provides a high-yielding route to selectively protected 6-amino-6-deoxy-L-galactonic acid derivatives from L-galactonolactone. researchgate.netlookchem.comresearchgate.net

Table 2: Synthesis of 6-Azido-6-deoxy-l-galactono-1,4-lactone

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 6-bromo-6-deoxy-l-galactono-1,4-lactone derivative | Sodium Azide (NaN₃) | 6-azido-6-deoxy-l-galactono-1,4-lactone derivative | researchgate.netresearchgate.net |

Derivatization and Structural Modification for Advanced Research Applications

Synthesis of Halogenated and Azido-Derivatives of 6-Deoxy-L-galactonolactone

Functionalization at the C-6 position of the galactonolactone (B1212098) ring is a key strategy for introducing versatile chemical handles. Halogenation, particularly bromination, provides an excellent leaving group for subsequent nucleophilic substitution, most notably with azide (B81097) to create precursors for amino derivatives and click chemistry handles.

The synthesis of 6-bromo-6-deoxy-L-galactonolactone is achieved through the regioselective bromination of the primary hydroxyl group of the parent lactone. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). researchgate.netwikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions, converting the primary alcohol at the C-6 position into the corresponding bromide. organic-chemistry.orgjk-sci.com

The mechanism involves the initial formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the bromine source. The alcohol of the lactone then attacks the phosphorus atom, forming an oxyphosphonium intermediate. A subsequent Sₙ2 displacement by the bromide ion on the C-6 carbon results in the desired 6-bromo-6-deoxy product with inversion of configuration, along with triphenylphosphine oxide as a byproduct. organic-chemistry.org Research has demonstrated the successful application of this regioselective bromination on unprotected D-galactono-1,4-lactone, yielding the 6-bromo-6-deoxy derivative, a key intermediate for further modifications. researchgate.net A similar approach can be applied to 1,2:3,4-di-O-isopropylidene-α-D-galactose, which is converted to its 6-bromo-6-deoxy derivative using triphenylphosphine and carbon tetrabromide in pyridine. tandfonline.com

Table 1: Appel Reaction for Bromination of Galactonolactone

| Reactants | Reagents | Product | Key Features |

|---|

The 6-bromo derivative serves as an excellent precursor for introducing an azide group at the C-6 position via nucleophilic substitution. The bromide is readily displaced by an azide salt, such as sodium azide (NaN₃) or lithium azide (LiN₃), typically in a polar aprotic solvent like dimethylformamide (DMF). researchgate.nettandfonline.com This Sₙ2 reaction proceeds efficiently to yield 6-azido-6-deoxy-L-galactonolactone.

The azide functionality is highly valuable for several reasons. It is a key precursor to the corresponding amine via reduction, which is fundamental for the synthesis of amino acids and polyamides. semanticscholar.orgresearchgate.net Furthermore, the azido (B1232118) group is a critical component in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the conjugation of the sugar moiety to other molecules to form complex biological probes. nih.gov For instance, methyl 6-azido-6-deoxy-2,3:4,5-di-O-isopropylidene-D-galactonate can be prepared in two steps from D-galactono-1,4-lactone, highlighting a scalable route to these important intermediates. semanticscholar.org

Preparation of 6-Amino-6-deoxy-L-galactonic Acid and Lactam Derivatives

The conversion of 6-azido derivatives into amino compounds opens the door to the synthesis of sugar-based amino acids and their subsequent polymerization into novel biomaterials. These polyhydroxylated polyamides are analogs of nylon 6 and are of significant interest for their potential biodegradability and unique structural properties.

The synthesis of monomers for polyhydroxylated polyamides begins with the 6-azido-6-deoxy galactonic acid scaffold. A typical synthetic route starts from D-galactono-1,4-lactone (the chemistry being analogous for the L-isomer), which is converted to a protected methyl 6-azido-6-deoxy-galactonate. semanticscholar.org Hydrolysis of the methyl ester yields the corresponding carboxylic acid. semanticscholar.org

To prepare the molecule for polymerization, the azide group is reduced to an amine. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. semanticscholar.orgresearchgate.net This reduction cleanly converts the azido group to a primary amine, yielding the 6-amino-6-deoxy-galactonic acid derivative. This sugar amino acid, with its terminal amino and carboxyl groups, is the fundamental repeating unit, or monomer, for the synthesis of a polyhydroxylated analog of nylon 6. semanticscholar.org

Table 2: Synthetic Pathway to a 6-Amino-6-deoxy-galactonic Acid Monomer

| Step | Starting Material | Key Reagents/Conditions | Product |

|---|---|---|---|

| 1 | D-Galactono-1,4-lactone | (multi-step) | Methyl 6-azido-6-deoxy-2,3:4,5-di-O-isopropylidene-D-galactonate |

| 2 | Methyl 6-azido...galactonate | KOH in MeOH-water | 6-Azido-6-deoxy-2,3:4,5-di-O-isopropylidene-D-galactonic acid |

The polymerization of 6-amino-6-deoxy-galactonic acid monomers is typically conducted in a suitable solvent like DMF, often with a basic catalyst such as N,N-diisopropylethylamine (DIPEA). semanticscholar.org However, direct polycondensation of the monomer can lead to a mixture of products. MALDI-TOF mass spectrometry analysis has revealed that such polymerizations can yield a mixture of a cyclic trimer as the major component, along with a distribution of linear oligomers ranging from tetramers to tetradecamers. semanticscholar.org

To favor the formation of linear polymers, a stepwise approach involving the synthesis of a dimeric amino acid can be employed. This dimer is then polymerized under similar conditions to produce a linear polyamide with a more controlled molecular weight. semanticscholar.org The resulting polyamides are often soluble in common organic solvents, and their molecular weights can be determined by techniques like MALDI-TOF MS and size exclusion chromatography. semanticscholar.org Conformational studies on related sugar-derived lactams and oligomers are crucial for understanding the secondary structures these biomaterials adopt, which influences their physical properties. acs.org

Synthesis of Glycosidic Analogues and Glycoconjugates for Biological Probes

Derivatives of this compound are valuable precursors for synthesizing glycosidic analogues and complex glycoconjugates. These molecules are designed as biological probes to investigate and visualize cellular processes. The introduction of functionalities like the azido group at the C-6 position is particularly useful for this purpose.

The azido group serves as a chemical reporter that can be tagged using bioorthogonal click chemistry. nih.gov This allows the sugar to be attached to fluorescent dyes, affinity tags, or other biomolecules. For example, enzymatically synthesized UDP-6-azido-6-deoxy-D-galactose has been used as a donor substrate by engineered glycosyltransferases to create azido-functionalized globotriose (B1671595) (Gb3) analogs. nih.gov These glycoconjugates are valuable for studying the cellular localization and dynamics of glycosphingolipids implicated in conditions like Fabry disease. nih.gov

Similarly, 6-azido-6-deoxy derivatives have been incorporated into complex lipids to synthesize probes for investigating phosphatidylinositol (PI) biology, including its phosphorylation and interactions with other cellular components. nih.gov The synthesis of these complex glycoconjugates often involves multiple steps of protection, regioselective transformations, and final conjugation, demonstrating the versatility of the this compound scaffold in creating sophisticated tools for biological research. nih.govbris.ac.uk

Deoxy-alpha-Gal Epitope Derivatives for Antibody Binding Characterization

The α-Gal epitope, a carbohydrate structure with the terminal sequence α-D-Gal-(1→3)-β-D-Gal, is a major antigen responsible for the hyperacute rejection observed in xenotransplantation. Understanding the binding dynamics between this epitope and anti-α-Gal antibodies is crucial for overcoming this immunological barrier. To characterize this interaction, researchers have synthesized various deoxy-derivatives of the α-Gal epitope to identify which hydroxyl groups are essential for antibody recognition.

In one such study, a 6-deoxy-alpha-Gal derivative was synthesized and its binding affinity was evaluated using an inhibition ELISA. The results demonstrated that derivatization at the 6-position could be achieved without a significant loss of antibody recognition. The 6-deoxy-α-Gal derivative exhibited an antibody recognition profile similar to that of standard α-Gal epitopes. This finding is significant as it suggests that the 6-position of the terminal galactose is a viable site for modification, potentially for attaching imaging agents or other molecules, without disrupting the primary antibody-antigen interaction.

Conversely, modifications at other positions had a more pronounced effect. A 4-deoxy-α-Gal derivative showed a 15-fold reduction in antibody recognition, while a 2-deoxy-α-Gal derivative resulted in a nearly tenfold decrease in binding affinity. This indicates the critical role of the hydroxyl groups at the C-2 and C-4 positions in the binding event.

| α-Gal Derivative | Position of Deoxygenation | Relative Decrease in Antibody Recognition (IC50 Value) |

|---|---|---|

| 2-deoxy-α-Gal | C-2 | ~10-fold poorer |

| 3-deoxy-α-Gal | C-3 | ~4-fold poorer |

| 4-deoxy-α-Gal | C-4 | ~15-fold poorer |

| 6-deoxy-α-Gal | C-6 | Similar to standard α-Gal epitope |

C-Glycosidic Analogues and Related Structural Modifications

A significant challenge in the development of carbohydrate-based therapeutics is the inherent instability of the O-glycosidic bond, which is susceptible to hydrolysis by acids and degradation by glycosidase enzymes. To overcome this, researchers synthesize C-glycosidic analogues, where the anomeric oxygen atom is replaced by a methylene (B1212753) group (a carbon atom). This substitution creates a stable carbon-carbon bond that mimics the natural linkage but is resistant to enzymatic cleavage. taylorfrancis.comresearchgate.net

The synthesis of C-glycosyl derivatives of L-fucose (6-deoxy-L-galactose) is an area of active research. taylorfrancis.com These stable analogues are used to inhibit enzymatic processes or to generate potential glycodrugs that avoid the metabolic lability of their natural counterparts. researchgate.net For example, a C-glycoside analogue of the immunostimulant α-galactosylceramide was found to be 1000 times more protective than the O-glycoside version against malaria infection in a mouse model and 100 times more effective against lung melanoma. researchgate.net This demonstrates the profound impact that enhancing stability through C-glycosidic modification can have on biological activity. These analogues serve as invaluable tools for studying the recognition and binding processes of enzymes and receptors involved in crucial biological pathways. researchgate.net

Glycolipid Adjuvants and Their Peptide Conjugates in Immunological Studies

Derivatives of 6-deoxy-L-galactose are instrumental in the development of modern vaccine technologies, particularly in the creation of self-adjuvanting glycolipid-peptide conjugates. nih.govnih.gov Adjuvants are substances that enhance the immune system's response to an antigen. Glycolipids, such as α-galactosylceramide (α-GalCer), are potent adjuvants that stimulate a specific subset of T cells called natural killer T (NKT) cells. morressier.com

Researchers have synthesized vaccine candidates by creating analogues of α-GalCer modified at the 6″-position of the galactose sugar and conjugating them to peptide antigens. nih.govnih.gov These modifications include the synthesis of 6″-deoxy-6″-thio and 6″-amino α-GalCer derivatives. nih.gov The 6"-position is an attractive site for attaching peptide antigens because it is not considered essential for the binding of the glycolipid to the CD1d protein for presentation to NKT cells. researchgate.net

These glycolipid-peptide conjugates function as powerful self-adjuvanting vaccines. When administered, they effectively co-deliver the antigen (the peptide) and the adjuvant (the glycolipid) to the same antigen-presenting cell. This co-localization leads to robust activation of both NKT cells and peptide-specific CD8+ T cells, generating potent and targeted immune responses. nih.gov In preclinical studies, a single dose of a vaccine candidate using a 6"-modified α-GalCer conjugate induced protective immunity against malaria in a sporozoite challenge model. nih.gov Furthermore, fucoidans, which are fucose-containing sulfated polysaccharides, have also been shown to function as effective vaccine adjuvants by activating both innate and adaptive immunity. mdpi.com These studies highlight the critical role of 6-deoxy-L-galactose derivatives in designing next-generation vaccines for infectious diseases and cancer. nih.govresearchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Mass Spectrometry (MS) for Product Identification and Structural Elucidation in Synthetic and Biosynthetic Studies

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, providing crucial evidence for its identity. In the context of 6-Deoxy-L-galactonolactone, high-resolution mass spectrometry (HRMS) is frequently employed to confirm the successful synthesis of derivatives by providing highly accurate mass measurements.

The analysis of biosynthetic pathways also utilizes mass spectrometry. For example, untargeted GC-MS analysis of human urine has been used to identify various metabolites, including galactono-1,5-lactone, as potential biomarkers for food intake. acs.org Such methods are critical for detecting and identifying sugar lactones in complex biological samples, shedding light on metabolic processes. While not a direct study of this compound biosynthesis, this research highlights the capability of MS to identify related aldonolactones in biological matrices. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important method for the structural elucidation of organic molecules, including sugar lactones. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and, crucially, the stereochemistry of the molecule. Both ¹H and ¹³C NMR are used to characterize this compound and its precursors.

Stereochemical assignment is achieved by analyzing chemical shifts (δ) and coupling constants (J). The magnitude of the J-coupling between adjacent protons is dependent on the dihedral angle between them, which in turn is defined by the ring conformation and the orientation of substituents. This allows for the determination of the relative configuration of the stereocenters. For example, in the characterization of related sugar derivatives, the anomeric configuration (α or β) is often determined by the coupling constant of the anomeric proton or through Nuclear Overhauser Effect (nOe) experiments. mdpi.com An nOe between the anomeric proton and other protons in the ring can confirm their spatial proximity, thus defining the stereochemistry at the anomeric center. mdpi.com

In the synthesis of derivatives of this compound, such as 2,5-Di-O-acetyl-3,6-dideoxy-L-xylo-hexono-1,4-lactone, detailed ¹H and ¹³C NMR data are used to confirm the structure and stereochemistry. electronicsandbooks.com The chemical shifts and coupling constants provide a unique fingerprint for the molecule.

Purity assessment is another critical application of NMR. The presence of impurities can be detected by the appearance of extra signals in the NMR spectrum. The integration of signals in ¹H NMR can also be used to determine the relative amounts of different compounds in a mixture, such as anomeric mixtures or the ratio of product to starting material. conicet.gov.ar

Table 1: Representative ¹H NMR Data for a this compound Derivative This table presents typical proton NMR data for a related compound, 2,5-Di-O-acetyl-3,6-dideoxy-L-xylo-hexono-1,4-lactone, illustrating the type of information obtained for structural analysis. electronicsandbooks.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| H-2 | 5.48 | dd, J = 10.3, 8.9 |

| H-5 | 5.00 | dq m, J = 6.5, 5.4 |

| H-4 | 4.42 | ddd, J = 10.3, 6.1, 5.4 |

| H-3a | 2.69 | ddd, J = 12.6, 8.9, 6.1 |

| H-3b | 1.94 | td, J = 12.6, 10.3, 10.3 |

| H-6 | 1.31 | dd, J = 6.5 |

| OCOCH₃ | 2.12, 2.08, 2.01 | 3 s |

| Solvent: CDCl₃. Data corresponds to 2,5-Di-O-acetyl-3,6-dideoxy-L-xylo-hexono-1,4-lactone as reported in the literature. electronicsandbooks.com |

Table 2: Representative ¹³C NMR Data for a this compound Derivative This table shows the carbon NMR data for the same derivative, which complements the proton data for a full structural assignment. electronicsandbooks.com

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 171.52 |

| C-4 | 77.41 |

| C-2 | 77.00 |

| C-5 | 68.02 |

| C-3 | 30.76 |

| C-6 | 15.64 |

| Solvent: CDCl₃. Data corresponds to 2,5-Di-O-acetyl-3,6-dideoxy-L-xylo-hexono-1,4-lactone as reported in the literature. electronicsandbooks.com |

Future Directions and Emerging Research Avenues

Advances in Metabolic Engineering for Enhanced Biosynthesis and Production of 6-Deoxy-L-galactonolactone

Metabolic engineering offers a powerful platform for the sustainable and efficient production of rare sugars like this compound. By redesigning the metabolic networks of microbial hosts, such as Escherichia coli or fungi like Aspergillus niger, researchers can channel cellular resources towards the synthesis of the target compound.

A key strategy involves the heterologous expression of biosynthetic pathways and the knockout of competing metabolic routes. For instance, the pathway for L-ascorbic acid (Vitamin C) production in fungi has been successfully engineered by utilizing the native D-galacturonate reductase and deleting the gene for L-galactonate dehydratase, which consumes the precursor L-galactonate. vtt.fi This prevents the degradation of the intermediate and redirects it towards the desired product. A similar strategy could be adapted for this compound production by introducing enzymes that can convert L-galactonate or a related intermediate into its 6-deoxy form. The biosynthesis of deoxy sugars typically relies on a series of enzymatic reactions including dehydration, epimerization, and reduction, starting from nucleotide-activated sugars like dTDP-D-glucose. nih.govresearchgate.net

Future research will likely focus on the following areas:

Pathway Optimization: Identifying and overcoming rate-limiting steps in the engineered pathway. This involves fine-tuning enzyme expression levels and optimizing cofactor availability (e.g., NAD(P)H) to maximize flux towards this compound.

Host Strain Development: Engineering robust microbial chassis that can tolerate high concentrations of the product and metabolic intermediates. This includes blocking inherent metabolic pathways that might assimilate the precursor or the final product. For example, in the production of D-galactonate, blocking the assimilation pathways for both D-galactose and D-galactonate in E. coli led to a significant 7.3-fold increase in product concentration. nih.gov

Consolidated Bioprocessing: Developing strains that can directly convert raw, pectin-rich biomass into valuable chemicals. Fungi like Aspergillus niger have been engineered to produce L-ascorbic acid from D-galacturonic acid, the main component of pectin, demonstrating the feasibility of this approach. vtt.firesearchgate.net

| Engineered Microorganism | Target Product | Key Engineering Strategy | Precursor | Resulting Titer/Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli ΔgalKΔdgoK | D-Galactonate | Expression of galactose dehydrogenase (gld); Deletion of competing pathways. | D-Galactose | 17.6 g/L; 88.1% yield | nih.gov |

| Aspergillus niger | meso-Galactarate | Deletion of D-galacturonate reductase (gar1/gaaA). | D-Galacturonate | Demonstrated inability to grow, confirming pathway block. | nih.gov |

| Aspergillus niger | L-Ascorbic Acid | Deletion of L-galactonate dehydratase; Expression of plant/animal pathway enzymes. | D-Galacturonic Acid | Up to 170 mg/L | vtt.firesearchgate.net |

Development of Novel Biocatalysts and Enzyme Engineering for Stereoselective Transformations

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Biocatalysts, particularly enzymes, are unmatched in their ability to perform highly specific and selective chemical transformations under mild conditions. mdpi.com The development of novel biocatalysts through enzyme engineering is a critical research avenue for the synthesis of chiral compounds like this compound.

Directed evolution and structure-guided protein engineering are powerful tools to tailor enzymes for specific industrial needs. tudelft.nl These techniques can enhance enzyme activity, stability, and substrate specificity, and even create novel catalytic functions. For example, a carbonyl reductase from Serratia marcescens was engineered through structure-guided directed evolution, resulting in a variant with a 13.8-fold higher specific activity and the ability to synthesize various δ-lactones with up to 99% enantiomeric excess. nih.gov Such engineered enzymes could be applied to the stereoselective reduction of a keto-group precursor to yield the correct stereoisomer of this compound.

Key enzyme classes relevant to deoxy-sugar lactone synthesis include:

Dehydratases: Nucleotide sugar (NS) dehydratases are central to the biosynthesis of all deoxy sugars, catalyzing the initial deoxygenation step. nih.gov

Aldolases: These enzymes catalyze C-C bond formation and have been engineered to accept a wider range of substrates for the synthesis of various D- and L-sugars. illinois.edu

Oxidoreductases (Dehydrogenases/Reductases): These enzymes are crucial for the final steps of lactone formation and for setting the stereochemistry of hydroxyl groups. Engineering these enzymes can improve their selectivity and efficiency. mdpi.comnih.gov

Future research efforts will concentrate on discovering and engineering enzymes that can perform specific transformations in the biosynthetic pathway of this compound, such as the C-6 deoxygenation of an L-galactonate precursor. Combining multiple engineered enzymes in one-pot cascade reactions represents an efficient and sustainable approach to complex molecule synthesis. mdpi.com

| Enzyme Type | Engineering Approach | Target Transformation | Key Improvement | Reference |

|---|---|---|---|---|

| Carbonyl Reductase (SmCRM5) | Structure-guided directed evolution | Asymmetric synthesis of γ-/δ-lactones | 13.8-fold higher specific activity; up to 99% ee | nih.gov |

| KDPG Aldolase (B8822740) | Directed evolution (epPCR and DNA shuffling) | Aldol reaction for D- and L-sugar synthesis | Altered substrate specificity and stereoselectivity | illinois.edu |

| Lipase (from Geobacillus stearothermophilus) | Rational engineering (disulfide bonds) | Reactions in organic cosolvents | 5.5-fold improved stability in 70% methanol | tudelft.nl |

| Cytochrome P450s | Directed evolution | Stereoselective C-H bond fluoroalkylation | Excellent selectivity (up to 99% ee) | mdpi.com |

Elucidation of Complex Regulatory Mechanisms in Deoxy-Sugar Metabolism Across Biological Systems

A thorough understanding of the regulatory mechanisms governing deoxy-sugar metabolism is essential for successful metabolic engineering. nih.gov Organisms have evolved complex networks to control the flux of metabolites, and these native control systems must be understood and potentially re-wired to maximize the production of a target compound.

Similarly, in bacteria, the genes for deoxy-sugar biosynthesis are often clustered together, allowing for coordinated regulation at the transcriptional level. nih.gov The intermediate 2-keto-3-deoxy-L-galactonate (L-KDGal) has been identified as a key inducer of the D-galacturonate metabolic pathway in A. niger, highlighting the role of pathway intermediates in gene regulation. nih.gov

Future research will aim to:

Identify Key Regulatory Nodes: Pinpoint the rate-limiting enzymes and transcription factors that control the flux through deoxy-sugar biosynthetic pathways.

Characterize Feedback Mechanisms: Understand how pathway end-products or intermediates inhibit or activate enzymes, providing crucial insights for overcoming production bottlenecks. The L-galactose pathway enzymes PMI and PMM, for example, are competitively inhibited by L-ascorbic acid. frontiersin.org

Map Global Regulatory Networks: Use systems biology approaches (genomics, transcriptomics, metabolomics) to build comprehensive models of how deoxy-sugar metabolism is integrated with other cellular processes.

By elucidating these complex regulatory systems, scientists can develop more sophisticated metabolic engineering strategies, such as dynamic regulation, where gene expression is controlled in response to changing cellular conditions to maintain metabolic balance and optimize production.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Deoxy-L-galactonolactone with high enantiomeric purity?

- Methodological Answer : Synthesis requires regioselective deoxygenation of L-galactonolactone precursors. Critical steps include protecting hydroxyl groups to prevent undesired side reactions and using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to ensure stereochemical control. Post-reaction purification via column chromatography or recrystallization is essential to isolate the enantiomerically pure product. Reaction progress should be monitored using TLC (thin-layer chromatography) to confirm intermediate formation and purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve proton environments. Assign peaks by comparing to known galactonolactone derivatives, focusing on the absence of hydroxyl proton signals at the C6 position.

- IR : Confirm deoxygenation by observing the disappearance of the O-H stretching band (~3200–3500 cm⁻¹) at C5. Lactone carbonyl stretching (~1740 cm⁻¹) should remain prominent.

Cross-validate with mass spectrometry (MS) for molecular ion confirmation .

Q. What are common side products in this compound synthesis, and how are they mitigated?

- Methodological Answer : Common impurities include partially deoxygenated intermediates or epimerized byproducts. Mitigation strategies:

- Use anhydrous conditions to prevent hydrolysis.

- Optimize reaction time and temperature to avoid over-reduction.

- Post-synthesis washing (e.g., with water or dilute acid) removes polar byproducts like diethylammonium chloride, as described in similar lactone syntheses .

Advanced Research Questions

Q. How do computational models (DFT, MD) elucidate the conformational stability of this compound in aqueous solutions?

- Methodological Answer : Density Functional Theory (DFT) calculates energy-minimized conformers, focusing on the lactone ring puckering and hydrogen-bonding interactions. Molecular Dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict solvation effects. Compare computed NMR chemical shifts with experimental data to validate models. This approach resolves discrepancies between predicted and observed stability .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Experimental : Reproduce assays under standardized conditions (e.g., enzyme inhibition studies at controlled pH/temperature). Use orthogonal assays (e.g., fluorescence-based vs. calorimetric) to confirm activity.

- Theoretical : Perform docking studies to assess binding affinity variations across protein isoforms. Analyze structural analogs (e.g., 6-Deoxy-D-galactonolactone) to identify stereospecific interactions.

Iterative hypothesis testing and peer validation are critical, as emphasized in qualitative research frameworks .

Q. How can isotopic labeling (e.g., ¹³C, ²H) trace the metabolic fate of this compound in microbial systems?

- Methodological Answer :

- Labeling : Synthesize 6-Deoxy-L-[1-¹³C]galactonolactone via biocatalytic routes using ¹³C-enriched glucose precursors.

- Tracing : Use LC-MS/MS or NMR to track labeled carbon incorporation into microbial metabolites (e.g., glycolytic intermediates). Kinetic isotope effects (KIEs) can reveal rate-limiting steps in catabolism.

Reference analytical protocols from similar studies on deoxy-sugar derivatives .

Research Design & Data Analysis

Q. What criteria define a robust research question for studying this compound’s role in glycobiology?

- Methodological Answer : A strong question must:

- Specify variables (e.g., "How does this compound inhibit α-galactosidase activity in E. coli?").

- Align with gaps in existing literature (e.g., unexplored stereospecific effects).

- Be testable via controlled experiments (e.g., enzyme kinetics with purified proteins).

Follow guidelines for scientific research questions, emphasizing clarity and hypothesis-driven frameworks .

Q. How should researchers address contradictory data in this compound’s catalytic applications?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple techniques (e.g., kinetic assays, X-ray crystallography).

- Contextual Analysis : Compare experimental conditions (e.g., pH, co-solvents) across studies. Contradictions may arise from subtle parameter differences.

- Meta-Analysis : Systematically review datasets to identify outliers or trends.

This approach aligns with iterative qualitative research practices, where contradictions drive refined hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.